(4E)-4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-oxazol-5-one
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Overview
Description
2-Methyl-4-(1,3-benzodioxole-5-ylmethylene)-2-oxazoline-5-one is a synthetic organic compound that belongs to the class of oxazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1,3-benzodioxole-5-ylmethylene)-2-oxazoline-5-one typically involves the reaction of 2-methyl-2-oxazoline with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1,3-benzodioxole-5-ylmethylene)-2-oxazoline-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-4-(1,3-benzodioxole-5-ylmethylene)-2-oxazoline-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-oxazoline: A simpler oxazoline derivative with different chemical properties.
1,3-Benzodioxole-5-carbaldehyde: A precursor used in the synthesis of the target compound.
Oxazole Derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
2-Methyl-4-(1,3-benzodioxole-5-ylmethylene)-2-oxazoline-5-one is unique due to its combination of the oxazoline and benzodioxole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9NO4 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H9NO4/c1-7-13-9(12(14)17-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-5H,6H2,1H3/b9-4+ |
InChI Key |
YIPBMFCRAFHCPQ-RUDMXATFSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O1 |
Origin of Product |
United States |
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